PD-1-IN-17 TFA -

PD-1-IN-17 TFA

Catalog Number: EVT-1535375
CAS Number:
Molecular Formula: C15H23F3N6O9
Molecular Weight: 488.3772
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD-1-IN-17 has CAS#CAS:1673560-66-1, which is a programmed cell death-1 (PD-1) inhibitor. PD-1-IN-17 was first reported in patent WO2015033301A1, (Compound 12), inhibits 92% splenocyte proliferation at 100 nM. PD-1-IN-17 may be related to CA-170 (AUPM170), which is a potent PD-1 inhibitor and curreently under clinical trials.
Source and Classification

PD-1-IN-17 TFA is classified as a peptide-based inhibitor targeting the PD-1/PD-L1 axis. The development of such inhibitors has gained significant attention in cancer research due to their potential to overcome immune evasion by tumors. The compound falls under the category of immunotherapeutic agents, specifically designed for enhancing anti-cancer immunity.

Synthesis Analysis

Methods and Technical Details

The synthesis of PD-1-IN-17 TFA typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support.

  1. Starting Materials: Fmoc-protected amino acids are commonly utilized due to their stability and ease of removal.
  2. Linker Utilization: A linker, such as ε-aminocaproic acid, may be employed to facilitate the conjugation of additional functional groups or labels (e.g., fluorescein isothiocyanate) without steric hindrance.
  3. Purification: After synthesis, the crude peptide is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level, often exceeding 90%.
  4. Characterization: The final product is characterized using mass spectrometry to confirm molecular weight and structure.
Molecular Structure Analysis

Structure and Data

The molecular structure of PD-1-IN-17 TFA can be analyzed through various techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The structural analysis reveals key features such as:

  • Amino Acid Sequence: The specific sequence of amino acids that confer binding affinity to PD-1.
  • Conformation: The three-dimensional arrangement of atoms within the molecule, which is critical for its interaction with PD-1.

Data from structural studies often include:

  • Molecular Weight: Calculated based on the amino acid composition.
  • Binding Sites: Identification of residues that interact with PD-1, often determined through computational docking studies.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving PD-1-IN-17 TFA is its binding to PD-1, which inhibits the PD-1/PD-L1 interaction. This process can be detailed as follows:

  1. Binding Affinity Studies: Techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assay (ELISA) are utilized to quantify the binding affinity between PD-1-IN-17 TFA and PD-1.
  2. Inhibition Mechanism: The compound competes with PD-L1 for binding sites on PD-1, effectively blocking downstream signaling pathways that lead to T-cell inhibition.
Mechanism of Action

Process and Data

The mechanism of action for PD-1-IN-17 TFA involves several steps:

  1. Competitive Inhibition: By binding to PD-1, the compound prevents PD-L1 from engaging with its receptor, thereby reversing immune suppression.
  2. T-cell Activation: This blockade leads to enhanced activation and proliferation of T-cells, promoting an anti-tumor immune response.
  3. Cytokine Secretion: Increased secretion of cytokines such as interferon-gamma and tumor necrosis factor-alpha occurs following T-cell activation.

Data supporting these mechanisms often include flow cytometry results demonstrating increased cytokine production in T-cells treated with PD-1-IN-17 TFA compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PD-1-IN-17 TFA include:

  • Solubility: Typically soluble in aqueous buffers at physiological pH.
  • Stability: Stability under various storage conditions is essential for maintaining activity; degradation studies may be conducted to assess this.

Chemical properties may involve:

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • LogP Values: Indicative of lipophilicity, influencing absorption and distribution.
Applications

Scientific Uses

PD-1-IN-17 TFA has several applications in scientific research:

  1. Cancer Immunotherapy Research: It serves as a tool compound for studying the role of PD-1 in immune regulation and tumor evasion.
  2. Drug Development: The compound can be used as a lead structure for developing more potent inhibitors targeting the PD-1/PD-L1 axis.
  3. In Vivo Studies: It may be employed in animal models to evaluate therapeutic efficacy in enhancing anti-tumor immunity.

By understanding these aspects of PD-1-IN-17 TFA, researchers can further explore its potential in clinical applications aimed at improving cancer treatment outcomes.

Properties

Product Name

PD-1-IN-17 TFA

IUPAC Name

(((S)-4-amino-1-(5-((1S,2R)-1-amino-2-hydroxypropyl)-1,3,4-oxadiazol-2-yl)-4-oxobutyl)carbamoyl)-L-serine trifluoroacetic acid

Molecular Formula

C15H23F3N6O9

Molecular Weight

488.3772

InChI

InChI=1S/C13H22N6O7.C2HF3O2/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24;3-2(4,5)1(6)7/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25);(H,6,7)/t5-,6+,7+,9+;/m1./s1

InChI Key

PYCIDBUEUQEHMB-UGQQCFMUSA-N

SMILES

OC[C@@H](C(O)=O)NC(N[C@H](C1=NN=C([C@@H](N)[C@H](O)C)O1)CCC(N)=O)=O.O=C(O)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

PD-1-IN-17; PD-1-IN17; PD-1-IN 17; CA-170; CA170; CA 170; AUPM170; AUPM-170; AUPM 170; PD-L1/PD-L2/VISTA antagonist.

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